molecular formula C18H16N2O5 B5059887 ethyl 4-{4-[(5-methyl-2-furyl)methylene]-3,5-dioxo-1-pyrazolidinyl}benzoate

ethyl 4-{4-[(5-methyl-2-furyl)methylene]-3,5-dioxo-1-pyrazolidinyl}benzoate

Cat. No. B5059887
M. Wt: 340.3 g/mol
InChI Key: PPNPRAUDKLNBQF-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of organic compounds typically involves various chemical reactions, often involving the use of catalysts to speed up the process or solvents to facilitate the reaction .


Molecular Structure Analysis

The molecular structure of an organic compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Organic compounds can undergo a variety of chemical reactions, including addition, substitution, elimination, and rearrangement reactions. The type and conditions of the reaction depend on the functional groups present in the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various laboratory tests .

Scientific Research Applications

Flavor Enhancers

In the food industry, 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone acts as a flavor enhancer. It can intensify existing flavors, improve taste profiles, and contribute to overall sensory experiences.

These applications highlight the versatility and potential of ethyl 4-{4-[(5-methyl-2-furyl)methylene]-3,5-dioxo-1-pyrazolidinyl}benzoate in scientific research. Keep in mind that ongoing studies may uncover additional uses and benefits. If you’d like more detailed information on any specific application, feel free to ask! 🌟

Safety and Hazards

The safety and hazards associated with an organic compound depend on its specific properties. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of the compound .

Future Directions

The future directions in the study of organic compounds involve the development of new synthesis methods, the discovery of new bioactive compounds, and the design of environmentally friendly chemical processes .

properties

IUPAC Name

ethyl 4-[(4Z)-4-[(5-methylfuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-3-24-18(23)12-5-7-13(8-6-12)20-17(22)15(16(21)19-20)10-14-9-4-11(2)25-14/h4-10H,3H2,1-2H3,(H,19,21)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNPRAUDKLNBQF-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-{(4Z)-4-[(5-methylfuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoate

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